N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide
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Overview
Description
N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of indole and benzodioxin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin structure can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Indole Derivative Preparation: The indole structure is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzodioxin moiety with the indole derivative using a suitable coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Research: The compound can be used as a probe to study various biological pathways.
Industrial Applications: It may find use in the synthesis of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
- **N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitro-4-(3-nitrobenzoyl)amino-benzeneacetamide
Uniqueness
N~2~-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide is unique due to its combination of indole and benzodioxin structures, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(23-15-7-8-18-19(13-15)28-11-10-27-18)6-3-9-22-21(26)17-12-14-4-1-2-5-16(14)24-17/h1-2,4-5,7-8,12-13,24H,3,6,9-11H2,(H,22,26)(H,23,25) |
InChI Key |
VCQONSATRITDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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